molecular formula C13H18N2 B2373516 (1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine CAS No. 2306254-22-6

(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine

Cat. No.: B2373516
CAS No.: 2306254-22-6
M. Wt: 202.301
InChI Key: ONOKMILZEVKNEA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-spiro[1,3-dihydroindene-2,4’-piperidine]-1-amine is a spirocyclic compound that features a unique structural motif where an indene and a piperidine ring are connected through a single spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-spiro[1,3-dihydroindene-2,4’-piperidine]-1-amine typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the reaction of an indene derivative with a piperidine derivative under conditions that promote spirocyclization. Catalysts such as Lewis acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-spiro[1,3-dihydroindene-2,4’-piperidine]-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(1S)-spiro[1,3-dihydroindene-2,4’-piperidine]-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-spiro[1,3-dihydroindene-2,4’-piperidine]-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic oxindoles: These compounds also feature a spirocyclic structure and are used in medicinal chemistry.

    Indole derivatives: Indole-based compounds share structural similarities and are widely studied for their biological activity.

    Piperidine derivatives: Compounds containing the piperidine ring are common in pharmaceuticals and organic synthesis.

Uniqueness

(1S)-spiro[1,3-dihydroindene-2,4’-piperidine]-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4,12,15H,5-9,14H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOKMILZEVKNEA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12CC3=CC=CC=C3[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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